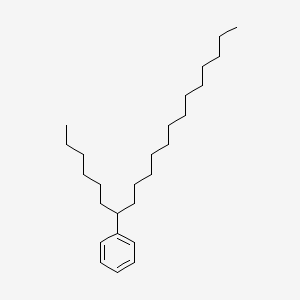
7-Phenyleicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a member of the alkylbenzene family, characterized by a long eicosane chain attached to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_6 + \text{C}6\text{H}{13}\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{HCl} ]
In this reaction, benzene reacts with a hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.
化学反应分析
Types of Reactions
7-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form alkylbenzenes with shorter chains.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Shorter-chain alkylbenzenes.
Substitution: Halogenated benzene derivatives.
科学研究应用
7-Phenyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants and surfactants.
作用机制
The mechanism of action of 7-Phenyleicosane involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
相似化合物的比较
Similar Compounds
- 1-Phenyleicosane
- Eicosylbenzene
- 7-n-Butyldocosane
- 5-n-Butyldocosane
- 7-n-Hexyldocosane
Uniqueness
7-Phenyleicosane is unique due to its specific chain length and phenyl group position, which confer distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
属性
CAS 编号 |
2398-64-3 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
icosan-7-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |
InChI 键 |
DGROBZZOOZUCTC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(CCCCCC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



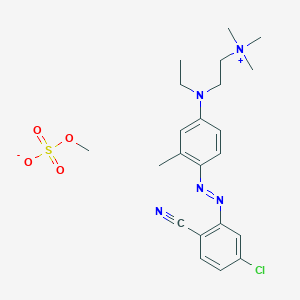
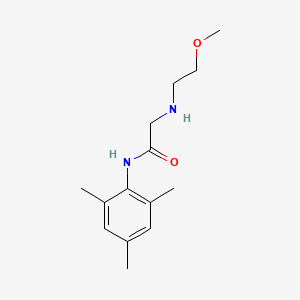
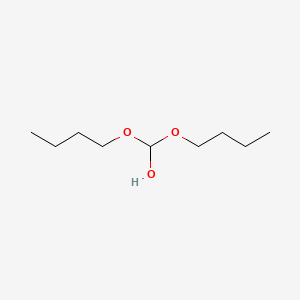
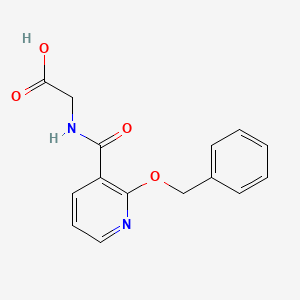
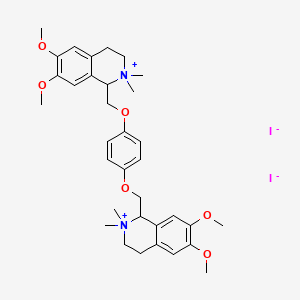
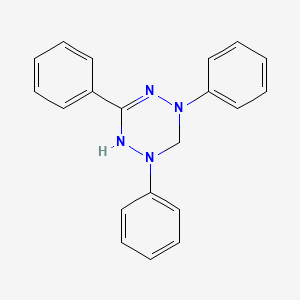
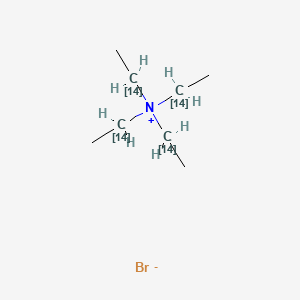
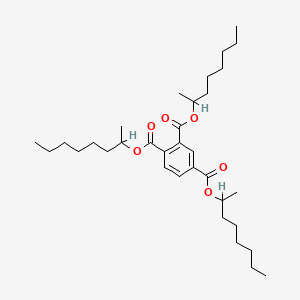
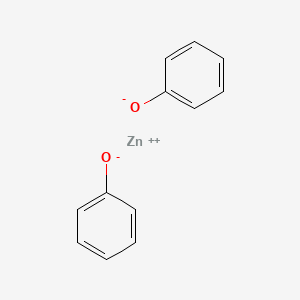
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

